REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3](OCC)=O.[NH2:10][CH2:11][CH:12]([OH:15])[CH2:13][NH2:14]>CC1C=CC(C)=CC=1>[F:9][C:2]([F:1])([F:8])[C:3]1[NH:10][CH2:11][CH:12]([OH:15])[CH2:13][N:14]=1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
NCC(CN)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 160° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1NCC(CN1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39 mmol | |
AMOUNT: MASS | 6.55 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |